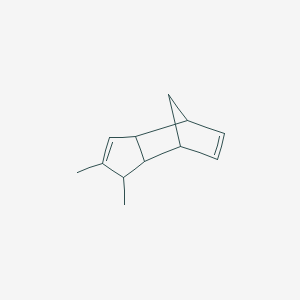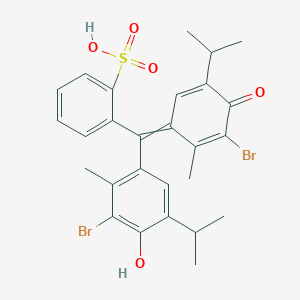
Dimethyldicyclopentadien
Übersicht
Beschreibung
“3a,4,7,7a-Tetrahydrodimethyl-4,7-methanoindene” is a chemical compound with the molecular formula C12H16 . It is also known by several synonyms such as 1,3-Cyclopentadiene, dimer, Bicyclopentadiene, Biscyclopentadiene, Dicyclopentadiene (ACGIH), Dicyklopentadien (Czech), and Dimer cyklopentadienu (Czech) .
Molecular Structure Analysis
The molecular structure of “3a,4,7,7a-Tetrahydrodimethyl-4,7-methanoindene” is based on the molecular formula C12H16 . The exact structure would be best determined using techniques such as X-ray crystallography or NMR spectroscopy.Wissenschaftliche Forschungsanwendungen
Polymersynthese
Dimethyldicyclopentadien (MeDCPD) wird bei der Synthese von ungesättigten Polyesterharzen verwendet. Es hat sich gezeigt, dass es einen positiven Effekt auf UP-Formulierungen hat, was möglicherweise die Qualität von Polyester-DCPD erhöht und die Wiederverwendung von MeDCPD-Destillationsnebenprodukten ermöglicht .
Hochenergetische Materialien
Auf MeDCPD basierende Brennstoffe, die aus 5-Methylfurfural synthetisiert werden, weisen sowohl eine hohe Dichte als auch eine hohe thermische Stabilität auf und übertreffen weit verbreitete fossile Treibstoffe wie JP-10 und JP-7. Dies sind Arten von Hochleistungsbrennstoffen, die für fortschrittliche Luft- und Raumfahrt Anwendungen geeignet sind .
Oberflächenbeschichtungen
MeDCPD wird bei der Synthese von Kautschuk und Harzen verwendet, die für den Kontakt mit Lebensmitteln oder Getränken bestimmt sind. Es wird auch in Oberflächenbeschichtungen verwendet, da es aufgrund seiner Eigenschaften als Härtungsmittel und Weichmacher hochwertige, widerstandsfähige Beschichtungsschichten liefert .
Safety and Hazards
According to the Registry of Toxic Effects of Chemical Substances (RTECS), this compound has been tested for toxicity in several organisms. For instance, in rabbits, skin exposure to 9300 µg/24H resulted in severe irritation . Inhalation tests in various animals have shown lethal concentrations and behavioral changes .
Wirkmechanismus
Target of Action
Dimethyldicyclopentadiene (DMDCPD), also known as 3a,4,7,7a-Tetrahydrodimethyl-4,7-methanoindene or 4,5-dimethyltricyclo[5.2.1.02,6]deca-3,8-diene, is primarily used in industrial applications, particularly in the production of high-performance jet fuels
Mode of Action
The primary mode of action of DMDCPD is through its chemical reactions. It is known to undergo Diels-Alder reactions easily, forming dimers and codimers with cyclopentadiene and its methyl derivatives .
Biochemical Pathways
Its formation involves thermal dimerization and codimerization reactions between cyclopentadiene and its methyl derivatives .
Pharmacokinetics
It’s important to note that it is slightly less dense than water and insoluble in water . This could potentially affect its distribution and elimination if it were to enter a biological system.
Result of Action
The main result of DMDCPD’s action is the formation of high-performance fuels when synthesized from 5-methyl furfural . These fuels exhibit high density and high thermal stability, superior to those of widely used fossil-based jet fuels such as JP-10 and JP-7 .
Action Environment
The action of DMDCPD is influenced by environmental factors such as temperature. The overall rates of cyclopentadiene and methylcyclopentadiene dimerizations and their mutual codimerization were found to be identical throughout the temperature range in which the reactions are kinetically controlled . Additionally, DMDCPD may react vigorously with strong oxidizing agents and can react exothermically with reducing agents to release gaseous hydrogen .
Eigenschaften
IUPAC Name |
4,5-dimethyltricyclo[5.2.1.02,6]deca-3,8-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-7-5-11-9-3-4-10(6-9)12(11)8(7)2/h3-5,8-12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOAPVPPPVLIQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3CC(C2C=C1C)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274242 | |
| Record name | 4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-1,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26472-00-4, 1217741-36-0 | |
| Record name | Methylcyclopentadiene dimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026472004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-1,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can dimethyldicyclopentadiene be synthesized sustainably?
A2: A sustainable route for synthesizing dimethyldicyclopentadiene utilizes the bio-based platform chemical 2,5-hexanedione []. This three-step process involves:
- Aldol Condensation: 2,5-hexanedione undergoes a base-catalyzed intramolecular aldol condensation to yield 3-methyl-2-cyclopenten-1-one [].
- Chemoselective Hydrogenation: A ternary Ru catalyst system (RuCl2(PPh3)3/NH2(CH2)2NH2/KOH) facilitates the chemoselective reduction of 3-methyl-2-cyclopenten-1-one to 3-methyl-2-cyclopenten-1-ol with high selectivity (96%) [].
- Dehydration: Finally, dehydration of 3-methyl-2-cyclopenten-1-ol over AlPO4/MgSO4 at 70°C under reduced pressure yields methylcyclopentadiene []. Methylcyclopentadiene can then undergo a Diels-Alder reaction at ambient temperature to produce dimethyldicyclopentadiene [].
Q2: What is the significance of dimethyldicyclopentadiene in fuel applications?
A3: Dimethyldicyclopentadiene is a precursor to high-density fuels, particularly relevant for applications requiring high energy density, such as jet and missile propulsion []. For instance, it can be hydrogenated and isomerized to produce RJ-4, a high-density missile fuel [].
Q3: What are the analytical challenges associated with identifying minor dimethyldicyclopentadiene isomers in complex mixtures?
A4: Identifying minor dimethyldicyclopentadiene isomers in commercial mixtures presents a significant analytical challenge due to their low concentrations and the similarities in their chemical properties. Research has shown that fractional distillation combined with 13C NMR spectroscopy enables the identification of these minor isomers [], highlighting the need for advanced separation and analytical techniques.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















